Neodymium fluoride hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

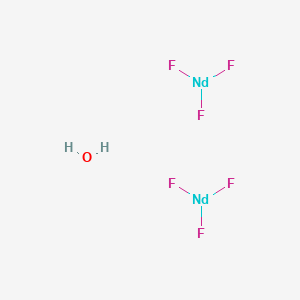

Neodymium(III) fluoride is an inorganic chemical compound of neodymium and fluorine with the formula NdF3 . It is a purplish pink colored solid with a high melting point .

Synthesis Analysis

Neodymium(III) fluoride can be synthesized from aqueous neodymium nitrate via a reaction with hydrofluoric acid, from which it precipitates as a hydrate . The reaction is as follows: Nd(NO3)3(aq) + 3 HF → NdF3•½H2O + 3 HNO3 . Another method for producing neodymium fluoride from its oxide involves fluorinating the oxides of these metals . The most acceptable fluorinating agent is ammonium hydrofluoride .

Molecular Structure Analysis

Neodymium(III) fluoride forms compounds with N2H4, such as NdF3•3N2H4•3H2O which is a white hexagonal crystal, soluble in water, slightly soluble in methanol and ethanol .

Chemical Reactions Analysis

Various fluorine-containing compounds or elemental fluorine are usually used as fluorinating reagents . The thermodynamic and technological analysis of neodymium fluoride production processes has shown the most acceptable fluorinating agent is ammonium hydrofluoride .

Physical And Chemical Properties Analysis

Neodymium(III) fluoride is a vibrant pink/violet solid . It has a high melting point of 1,374 °C and a density of 6.5g/cm3 .

Mechanism of Action

Safety and Hazards

Neodymium(III) fluoride causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Therefore, the recovery of neodymium from end-of-life products is one of the most interesting ways to tackle the availability challenge .

properties

IUPAC Name |

trifluoroneodymium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Nd.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWAEPCXMBQUJJ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Nd](F)F.F[Nd](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Nd2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium fluoride hemihydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

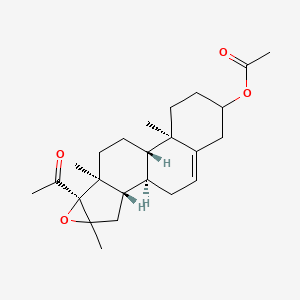

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] hydrogen sulfate](/img/structure/B576818.png)

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)

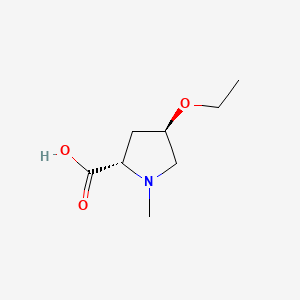

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)